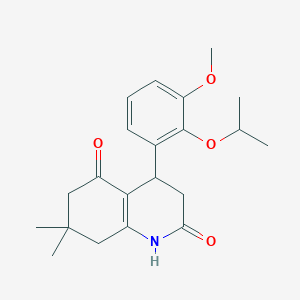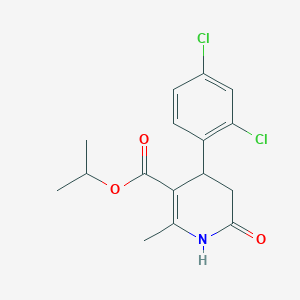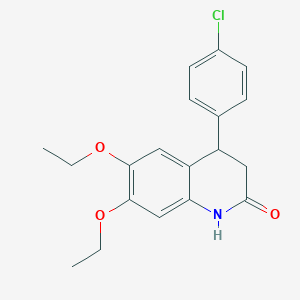
6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
説明
6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DEDQ, is a compound that has been studied for its potential applications in scientific research. This compound is a quinolinone derivative and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. Additionally, 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone can have various biochemical and physiological effects. These include reducing inflammation, inducing apoptosis in cancer cells, and reducing oxidative stress. Additionally, 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have neuroprotective effects and may improve cognitive function.
実験室実験の利点と制限
One advantage of using 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is that it has been shown to have anti-inflammatory and anticancer properties, making it a potential candidate for drug development. Additionally, 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to be relatively safe and well-tolerated in animal models. However, one limitation is that the mechanism of action of 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood, which may make it difficult to optimize its use in drug development.
将来の方向性
There are several future directions for research on 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. One area of research could focus on further elucidating the mechanism of action of 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. Additionally, research could investigate the potential of 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, studies could explore the potential of 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone as an anticancer agent in combination with other drugs. Finally, research could investigate the potential of 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone as a treatment for other inflammatory conditions such as arthritis.
科学的研究の応用
6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Other research has focused on its potential as an anticancer agent. Studies have shown that 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential as an antioxidant and as a treatment for neurodegenerative diseases.
特性
IUPAC Name |
6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-6-28-17-10-15-14(11-21(24)23-16(15)12-18(17)29-7-2)13-8-19(25-3)22(27-5)20(9-13)26-4/h8-10,12,14H,6-7,11H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIDZUXJFPGCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263021.png)
![11-(3-fluorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4263039.png)







![6,7-diethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263082.png)


![ethyl 4-[5-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)-2-furyl]benzoate](/img/structure/B4263109.png)